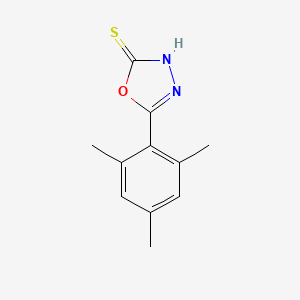
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine, also known as DMXM, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of amphetamine and has been studied for its potential therapeutic applications in treating neurological and psychiatric disorders.
Mecanismo De Acción
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine acts as a selective serotonin reuptake inhibitor (SSRI) and a potent serotonin 5-HT2A receptor antagonist. It also has affinity for other serotonin receptors and dopamine receptors. It is believed that the compound's unique mechanism of action may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been found to have anti-inflammatory properties, which may be beneficial for treating neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine in lab experiments is its unique mechanism of action, which may provide insights into the underlying mechanisms of neurological and psychiatric disorders. However, one limitation is that the compound is relatively new and has not been extensively studied, which may limit its potential applications.
Direcciones Futuras
There are several future directions for research on (2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine. One area of interest is its potential therapeutic applications in treating neurological and psychiatric disorders. Another area of research is the compound's mechanism of action and how it differs from other psychoactive substances. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine can be synthesized using a multi-step process that involves the reaction of 2-methylpropan-1-amine with 4,4-dimethyloxolane-2-carboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
(2S)-3-(4,4-Dimethyloxolan-2-yl)-2-methylpropan-1-amine has been studied for its potential therapeutic applications in treating neurological and psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to have a unique mechanism of action that differs from other psychoactive substances, making it a promising candidate for further research.
Propiedades
IUPAC Name |
(2S)-3-(4,4-dimethyloxolan-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(6-11)4-9-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQBWQGPSQCYIU-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC(CO1)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CC(CO1)(C)C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[({3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-6-phenyl-4-pyrimidinol](/img/structure/B2751386.png)
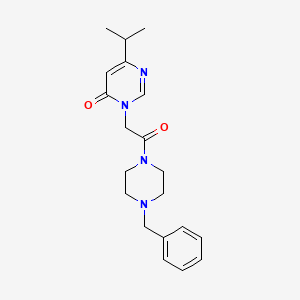

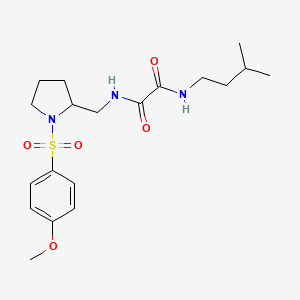

![[(E)-(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]urea](/img/structure/B2751394.png)

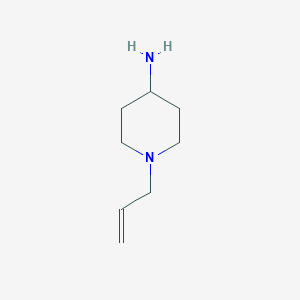
![N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2751398.png)
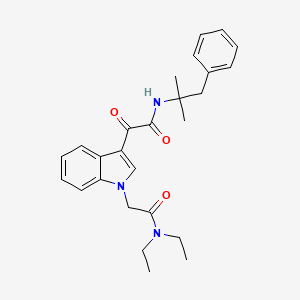

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide](/img/structure/B2751401.png)

